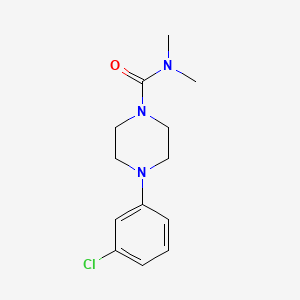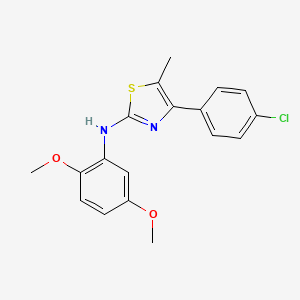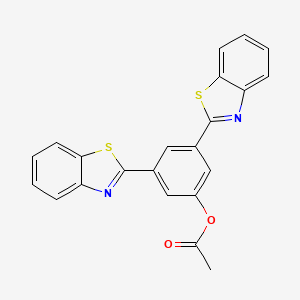![molecular formula C14H20N2O3 B4193712 methyl N-{[(4-methylphenyl)amino]carbonyl}valinate](/img/structure/B4193712.png)
methyl N-{[(4-methylphenyl)amino]carbonyl}valinate
描述
Methyl N-{[(4-methylphenyl)amino]carbonyl}valinate, also known as MPAV, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. MPAV is a derivative of valine, an essential amino acid and has a molecular formula of C14H18N2O3.
作用机制
The mechanism of action of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate is not fully understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to have low toxicity in animal models, indicating its potential as a safe drug candidate.
实验室实验的优点和局限性
One advantage of using methyl N-{[(4-methylphenyl)amino]carbonyl}valinate in lab experiments is its ease of synthesis. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate can be synthesized using relatively simple reactions, and the product can be purified using column chromatography. Additionally, methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. One limitation of using methyl N-{[(4-methylphenyl)amino]carbonyl}valinate is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate. One area of interest is the development of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate-based drug delivery systems. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been shown to form self-assembled nanostructures, which could be used to deliver drugs to specific target sites in the body. Another area of interest is the synthesis of new derivatives of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate with improved properties, such as increased solubility or potency. Finally, the use of methyl N-{[(4-methylphenyl)amino]carbonyl}valinate as a building block for the synthesis of new MOFs with unique properties is an area of active research.
科学研究应用
Methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has also been investigated for its potential as a drug delivery system due to its ability to form self-assembled nanostructures. In material science, methyl N-{[(4-methylphenyl)amino]carbonyl}valinate has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.
属性
IUPAC Name |
methyl 3-methyl-2-[(4-methylphenyl)carbamoylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(13(17)19-4)16-14(18)15-11-7-5-10(3)6-8-11/h5-9,12H,1-4H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYZYEWBTZSREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{[(4-methylphenyl)amino]carbonyl}valinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-methoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4193650.png)
![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4193656.png)

![methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate](/img/structure/B4193693.png)
![N-[2-(methylthio)phenyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193696.png)
![methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate](/img/structure/B4193697.png)


![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide](/img/structure/B4193727.png)
![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4193746.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4193748.png)